N-(4-methoxyphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide
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Description
N-(4-methoxyphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C21H20N4O2 and its molecular weight is 360.417. The purity is usually 95%.
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Scientific Research Applications
Discovery and Development of Met Kinase Inhibitors
Met kinase inhibitors are critical for targeting cancer cell growth, survival, and metastasis. Research on substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides identified potent and selective inhibitors. Analogue 10 showed complete tumor stasis in Met-dependent human gastric carcinoma models following oral administration, highlighting the potential of these compounds for cancer therapy (G. M. Schroeder et al., 2009).
Antiviral Activity of Pyrimidine Derivatives
Substituted 2,4-diamino-6-hydroxypyrimidines demonstrated marked inhibition of retrovirus replication in cell culture. The 5-methyl derivative was particularly inhibitory to human immunodeficiency virus, showcasing the antiviral potential of these compounds (D. Hocková et al., 2003).
Anticancer and Anti-inflammatory Applications
Novel benzodifuranyl compounds derived from visnagenone and khellinone exhibited significant COX-2 inhibition, analgesic, and anti-inflammatory activities, highlighting their therapeutic potential in managing pain and inflammation (A. Abu‐Hashem et al., 2020).
Anticancer Thiourea-Azetidine Hybrids
Thiourea compounds bearing 3-(4-methoxyphenyl)azetidine moiety were synthesized and evaluated for their in vitro anticancer activity. Compound 3B, in particular, showed significant potency against various human cancer cell lines, suggesting its potential as a novel antitumor agent (Deepa R. Parmar et al., 2021).
Antidepressant and Nootropic Agents
N-[3-chloro-2-(substituted aromatic)-4-oxoazetidin-1-yl]pyridine-4-carboxamides synthesized from Schiff’s bases exhibited antidepressant and nootropic activities. The compounds with specific substitutions on the aryl ring showed high activity, indicating their potential for developing new CNS active agents (Asha B. Thomas et al., 2016).
Properties
IUPAC Name |
N-(4-methoxyphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c1-27-18-9-7-17(8-10-18)24-21(26)16-12-25(13-16)20-11-19(22-14-23-20)15-5-3-2-4-6-15/h2-11,14,16H,12-13H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDNUUYHWONRAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2CN(C2)C3=NC=NC(=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.